molecular formula C22H26N2O2S B3038345 3'-(benzenesulfonyl)-1'-cyclohexyl-4',5'-dimethyl-1'H-1,2'-bipyrrole CAS No. 860648-58-4

3'-(benzenesulfonyl)-1'-cyclohexyl-4',5'-dimethyl-1'H-1,2'-bipyrrole

Cat. No.: B3038345
CAS No.: 860648-58-4
M. Wt: 382.5 g/mol
InChI Key: KREKWFFYHMYCGD-UHFFFAOYSA-N
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Description

3'-(Benzenesulfonyl)-1'-cyclohexyl-4',5'-dimethyl-1'H-1,2'-bipyrrole is a synthetic bipyrrole derivative characterized by a 1,2'-bipyrrole core with distinct substituents:

  • Cyclohexyl group at the 1' position, enhancing lipophilicity and steric bulk.
  • Methyl groups at the 4' and 5' positions, contributing to steric effects and molecular rigidity.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-cyclohexyl-2,3-dimethyl-5-pyrrol-1-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-17-18(2)24(19-11-5-3-6-12-19)22(23-15-9-10-16-23)21(17)27(25,26)20-13-7-4-8-14-20/h4,7-10,13-16,19H,3,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREKWFFYHMYCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N3C=CC=C3)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163500
Record name 1′-Cyclohexyl-4′,5′-dimethyl-3′-(phenylsulfonyl)-1,2′-bi-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860648-58-4
Record name 1′-Cyclohexyl-4′,5′-dimethyl-3′-(phenylsulfonyl)-1,2′-bi-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860648-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Cyclohexyl-4′,5′-dimethyl-3′-(phenylsulfonyl)-1,2′-bi-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Bipyrrole Core: The bipyrrole core can be synthesized through a condensation reaction between a pyrrole derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base such as triethylamine.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methylation: The methyl groups can be introduced via a methylation reaction using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of 3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced bipyrrole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced bipyrrole derivatives.

    Substitution: Sulfonamide or sulfonothiol derivatives.

Scientific Research Applications

3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3’-(benzenesulfonyl)-1’-cyclohexyl-4’,5’-dimethyl-1’H-1,2’-bipyrrole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The cyclohexyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The bipyrrole core may interact with nucleic acids or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The substituents on bipyrrole derivatives significantly influence their chemical reactivity, solubility, and biological activity. Key comparisons include:

Compound Name Substituents Key Properties/Effects Reference
2,2′-Bipyrrole No substituents Degradation product of porphyrins; minimal steric hindrance, high reactivity
Heptachloro-1'-methyl-1,2'-bipyrrole (Q1) Chlorine atoms at multiple positions, methyl group at 1' Halogenated natural product; bioaccumulative, environmental persistence
3,3′,4,4′-Tetramethyl-1H,1′H-2,2′-bipyrrole-5,5′-dicarboxylic acid Methyl groups at 3,3′,4,4′; carboxylic acids at 5,5′ Polar due to carboxylic acids; involved in microbial degradation pathways
1'-Benzyl-4',5'-dimethyl-1'H-1,2'-bipyrrole Benzyl at 1', methyl at 4',5' Increased aromaticity; potential pharmacological applications
Target Compound Benzenesulfonyl (3'), cyclohexyl (1'), methyl (4',5') Enhanced lipophilicity (cyclohexyl), stability (sulfonyl), moderate steric hindrance

Key Observations :

  • The benzenesulfonyl group in the target compound likely increases metabolic stability compared to halogenated analogs like Q1, which are prone to environmental persistence .
  • The cyclohexyl group may improve blood-brain barrier penetration relative to benzyl or methyl substituents, as seen in cyclohexyl-containing pharmaceuticals .

Physicochemical Properties

  • Stability : The benzenesulfonyl group resists enzymatic degradation better than carboxylic acid or halogen substituents .

Biological Activity

3'-(benzenesulfonyl)-1'-cyclohexyl-4',5'-dimethyl-1'H-1,2'-bipyrrole is a complex organic compound belonging to the bipyrrole family. Its unique structural features, including a bipyrrole core with various substituents, suggest potential biological activities that warrant further investigation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Structural Characteristics

The compound features a bipyrrole core with the following substituents:

  • Benzenesulfonyl group : Enhances solubility and reactivity.
  • Cyclohexyl group : Contributes to hydrophobic interactions.
  • Dimethyl groups : Influence steric hindrance and electronic properties.

Molecular Formula

The molecular formula for this compound is C22H26N2O2SC_{22}H_{26}N_2O_2S.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, particularly antimicrobial effects. For instance, derivatives of benzenesulfonamide have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that related compounds can inhibit strains such as methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Anticancer Activity

Several studies have focused on the anticancer potential of bipyrrole derivatives. For example, compounds containing benzenesulfonamide moieties have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa, HCT-116, and MCF-7. These studies revealed that certain derivatives exhibited IC50 values as low as 6–7 μM in HeLa cells, indicating potent anticancer activity . The mechanism of action appears to involve apoptosis induction through caspase activation and cell cycle arrest .

Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntibacterialBenzene sulfonamidesInhibition of MRSA; MIC 12.5–25 μg/mL
AnticancerBipyrrole derivativesCytotoxicity in HeLa cells; IC50 6–7 μM
Apoptosis InductionVarious derivativesIncreased early apoptotic population

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial properties of bipyrrole derivatives, researchers tested various concentrations against Bacillus subtilis and Escherichia coli. The results indicated that certain compounds demonstrated significant inhibition at low concentrations, highlighting their potential as therapeutic agents in treating bacterial infections .

Investigation of Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of this compound revealed that it induced apoptosis in cancer cells through caspase-dependent pathways. Flow cytometry analysis showed a marked increase in both early and late apoptotic populations upon treatment with the compound at specific concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(benzenesulfonyl)-1'-cyclohexyl-4',5'-dimethyl-1'H-1,2'-bipyrrole
Reactant of Route 2
3'-(benzenesulfonyl)-1'-cyclohexyl-4',5'-dimethyl-1'H-1,2'-bipyrrole

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